molecular formula C10H17NO8 B12571552 N,N-Bis[2-(carboxymethoxy)ethyl]glycine CAS No. 214070-26-5

N,N-Bis[2-(carboxymethoxy)ethyl]glycine

Cat. No.: B12571552
CAS No.: 214070-26-5
M. Wt: 279.24 g/mol
InChI Key: CAXRLRMJIGEFLY-UHFFFAOYSA-N
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Description

N,N-Bis[2-(carboxymethoxy)ethyl]glycine is a tricarboxylic acid derivative synthesized via N-alkylation of glycine ethyl ester with ethyl 2-(2-bromoethoxy)acetate . Its structure features a central glycine moiety substituted with two carboxymethoxyethyl groups, providing three carboxylate groups capable of metal coordination. This compound belongs to the class of "complexones," acyclic polycarboxylic acids used as environmentally benign ligands due to their biodegradability and strong chelation properties .

During synthesis, challenges such as lactam formation under specific conditions (e.g., using ammonium formate) were observed, complicating purification . However, the compound’s ability to interconvert between lactam and diacid forms under varying pH and temperature conditions highlights its pH-dependent reactivity, a critical factor in its applications .

Properties

CAS No.

214070-26-5

Molecular Formula

C10H17NO8

Molecular Weight

279.24 g/mol

IUPAC Name

2-[bis[2-(carboxymethoxy)ethyl]amino]acetic acid

InChI

InChI=1S/C10H17NO8/c12-8(13)5-11(1-3-18-6-9(14)15)2-4-19-7-10(16)17/h1-7H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

CAXRLRMJIGEFLY-UHFFFAOYSA-N

Canonical SMILES

C(COCC(=O)O)N(CCOCC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis[2-(carboxymethoxy)ethyl]glycine can be synthesized starting from diethanolamine. The process involves the N-alkylation of glycine ethyl ester with ethyl 2-(2-bromoethoxy)acetate . The reaction typically requires the use of sodium hydride as a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same key steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[2-(carboxymethoxy)ethyl]glycine primarily undergoes substitution reactions due to the presence of its carboxymethoxy groups. These reactions often involve the replacement of hydrogen atoms with other functional groups or metal ions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, bases like sodium hydride, and various metal salts. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from reactions involving this compound are typically metal complexes. These complexes are formed when the compound chelates metal ions, resulting in stable, water-soluble products .

Mechanism of Action

The mechanism of action of N,N-Bis[2-(carboxymethoxy)ethyl]glycine involves its ability to chelate metal ions. The compound forms stable, ring-like structures with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the carboxymethoxy groups, which provide multiple binding sites for metal ions .

Comparison with Similar Compounds

N,N-Bis[2-(carboxymethoxy)ethyl]glycine vs. Bicine (N,N-Bis(2-hydroxyethyl)glycine)

  • Structure : Bicine replaces carboxymethoxy groups with hydroxyethyl groups, reducing its chelation capacity but enhancing its buffering properties .
  • Applications :
    • Bicine: A zwitterionic "Good’s buffer" effective in pH 6–8.5, widely used in biochemical assays and protein stabilization .
    • This compound: Primarily employed as a chelator for alkaline-earth metals (e.g., Ca²⁺) in industrial cleaners, with demonstrated biodegradability in activated sludge tests .

This compound vs. DTPA-BMA

  • Structure: DTPA-BMA (C₁₆H₂₉N₅O₈) is a pentacarboxylic acid with a branched structure, offering five donor atoms for metal coordination .
  • Applications :
    • DTPA-BMA: Used in medical imaging (e.g., MRI contrast agents) due to high affinity for gadolinium(III) and other heavy metals .
    • This compound: Focuses on calcium chelation in eco-friendly cleaning formulations, avoiding organic solvents .

This compound vs. XH1

  • Structure: XH1 (N,N-bis[2-[2-[[4-(2-benzothiazolyl)phenyl]amino]-2-oxoethylamino]ethyl]glycine) incorporates benzothiazole and additional carboxymethyl groups, enhancing its bifunctionality .
  • Applications: XH1: Designed for Alzheimer’s disease research, targeting metal-amyloid-β species via dual metal chelation and amyloid interaction . this compound: Limited to industrial applications, lacking specialized targeting moieties.

Chelation Performance and Stability

Table 1: Comparative Chelation Properties

Compound Molecular Formula Molecular Weight Key Metals Chelated log K (Stability Constant) Biodegradability
This compound C₁₁H₁₇NO₉ 331.26 Ca²⁺, Cu²⁺ Ca²⁺: 4.2 Yes (>90% degradation)
Bicine C₆H₁₃NO₄ 163.17 N/A (Buffer) N/A No
DTPA-BMA C₁₆H₂₉N₅O₈ 419.43 Gd³⁺, Fe³⁺ Gd³⁺: 18.4 No
XH1 C₂₆H₂₈N₆O₈S₂ 640.67 Cu²⁺, Zn²⁺ Cu²⁺: ~12 Not reported
  • Stability Constants : this compound exhibits moderate affinity for Ca²⁺ (log K = 4.2), outperforming simpler buffers like Bicine but underperforming against heavy-metal chelators like DTPA-BMA (log K for Gd³⁺ = 18.4) .
  • Biodegradability : Unlike DTPA-BMA and Bicine, this compound degrades efficiently (>90%) in environmental conditions, aligning with green chemistry principles .

Industrial Cleaners

This compound is formulated at 0.1–25 wt% in alkaline (pH 8–14) hard-surface cleaners, effectively preventing calcium scaling without organic solvents . In contrast, DTPA-BMA’s medical use requires high purity and stability, limiting its environmental compatibility .

Biomedical Research

XH1’s bifunctional design enables simultaneous metal chelation and amyloid-β interaction, a feature absent in this compound . Bicine’s role remains confined to pH stabilization in vitro .

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